molecular formula C13H20N2O3S2 B2569498 3-(isobutylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide CAS No. 1797277-25-8

3-(isobutylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide

Cat. No. B2569498
CAS RN: 1797277-25-8
M. Wt: 316.43
InChI Key: PZQAMIVOYGJVCT-UHFFFAOYSA-N
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Description

3-(isobutylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown significant potential in the treatment of non-small cell lung cancer (NSCLC).

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound 3-(isobutylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide, due to its complex structure involving thiophene and azetidine rings, may be related to various synthesized compounds with potential antimicrobial activities. For instance, compounds with thiophene and azetidine structures have been studied for their antimicrobial properties. A study on the synthesis of pyrimidine-azetidinone analogues reported their significant antimicrobial and antitubercular activities, highlighting the potential of such compounds in developing new antimicrobial agents (Chandrashekaraiah et al., 2014). Similarly, thiophene derivatives have been synthesized and tested for antimicrobial activity, with some showing promise against various bacterial and fungal strains (Sowmya et al., 2018).

Heterocyclic Synthesis

The structure of 3-(isobutylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide suggests its utility in the synthesis of novel heterocyclic compounds. Research on thiophene-2-carboxamide derivatives has led to the creation of new antibiotic and antibacterial drugs, utilizing the versatility of thiophene moieties in heterocyclic synthesis (Ahmed, 2007). The synthesis of azetidinone derivatives from carene, including transformations to various heterocyclic compounds, further demonstrates the potential of azetidine-based compounds in medicinal chemistry (Gyónfalvi et al., 2003).

Novel Drug Development

The compound's structure is indicative of its potential in novel drug development, especially in the realm of immunosuppressive and anti-inflammatory drugs. For instance, butenamides with thiophene structures have shown immunosuppressive activity, suggesting the therapeutic potential of thiophene-containing compounds in immunology (Axton et al., 1992). Moreover, the synthesis and evaluation of azetidinone derivatives have demonstrated their significance in medicinal chemistry, particularly in exploring new treatments for various diseases (Samadhiya et al., 2013).

properties

IUPAC Name

3-(2-methylpropylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S2/c1-10(2)9-20(17,18)12-7-15(8-12)13(16)14-6-11-4-3-5-19-11/h3-5,10,12H,6-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQAMIVOYGJVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(isobutylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide

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